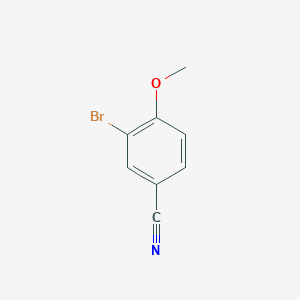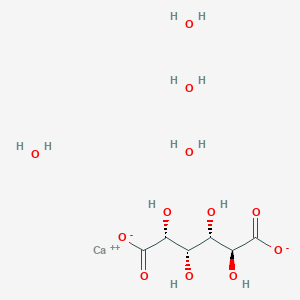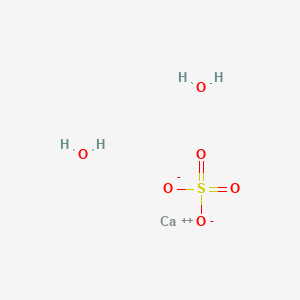
9-n-propilfluoreno
Descripción general
Descripción
9-Propyl-9H-fluorene: is an organic compound with the molecular formula C16H16 . It is a derivative of fluorene, where a propyl group is attached to the ninth position of the fluorene structure. This compound is known for its unique chemical properties and is used in various scientific research applications.
Aplicaciones Científicas De Investigación
Chemistry: 9-Propyl-9H-fluorene is used as a building block in organic synthesis. Its unique structure allows for the creation of various complex molecules, making it valuable in the development of new materials and pharmaceuticals.
Biology: In biological research, derivatives of 9-Propyl-9H-fluorene are studied for their potential biological activities. These compounds may exhibit properties such as fluorescence, making them useful in imaging and diagnostic applications.
Medicine: While not directly used as a drug, 9-Propyl-9H-fluorene derivatives are investigated for their potential therapeutic properties. They may serve as lead compounds in the development of new medications.
Industry: In the industrial sector, 9-Propyl-9H-fluorene is used in the production of polymers and other advanced materials. Its stability and reactivity make it suitable for various applications, including electronics and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Propyl-9H-fluorene typically involves the alkylation of fluorene. One common method is the Friedel-Crafts alkylation, where fluorene reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 9-Propyl-9H-fluorene may involve similar alkylation reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 9-Propyl-9H-fluorene can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert 9-Propyl-9H-fluorene to its corresponding reduced forms using reagents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the propyl group or hydrogen atoms on the fluorene ring are replaced by other functional groups. Halogenation using bromine or chlorine is a common example.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: Formation of propylfluorenone or other oxidized derivatives.
Reduction: Formation of propylfluorene derivatives with reduced functional groups.
Substitution: Formation of halogenated propylfluorene derivatives.
Mecanismo De Acción
The mechanism of action of 9-Propyl-9H-fluorene depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations based on the reagents and conditions used. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways involved would depend on the specific derivative and its intended use.
Comparación Con Compuestos Similares
9-Methyl-9H-fluorene: Similar structure with a methyl group instead of a propyl group.
9-Ethyl-9H-fluorene: Contains an ethyl group at the ninth position.
9-Butyl-9H-fluorene: Contains a butyl group at the ninth position.
Uniqueness: 9-Propyl-9H-fluorene is unique due to the presence of the propyl group, which imparts specific chemical properties and reactivity. Compared to its methyl and ethyl counterparts, the propyl group provides a different steric and electronic environment, influencing the compound’s behavior in chemical reactions and its applications in various fields.
Propiedades
IUPAC Name |
9-propyl-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-2-7-12-13-8-3-5-10-15(13)16-11-6-4-9-14(12)16/h3-6,8-12H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBWLZNGULENBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166470 | |
| Record name | 9H-Fluorene, propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158599-21-4 | |
| Record name | 9H-Fluorene, propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158599214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Fluorene, propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid](/img/structure/B46900.png)



![[(8R,9S,13S,14S,17S)-13-methyl-3-trimethylsilyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,4-heptafluorobutanoate](/img/structure/B46905.png)



![6'-Methylidenespiro[1,3-dioxolane-2,4'-bicyclo[3.1.0]hex-2-ene]](/img/structure/B46911.png)

